molecular formula C21H20ClN7O3S B3414004 1-(2-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946286-53-9

1-(2-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3414004
CAS No.: 946286-53-9
M. Wt: 485.9 g/mol
InChI Key: KXDJOHGLNXHSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,5-d]pyrimidine core fused with a 4-methoxyphenyl substituent at position 2. The piperazine ring at position 7 is further modified with a 2-chlorobenzenesulfonyl group.

Properties

IUPAC Name

7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN7O3S/c1-32-16-8-6-15(7-9-16)29-21-19(25-26-29)20(23-14-24-21)27-10-12-28(13-11-27)33(30,31)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDJOHGLNXHSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine generally involves multi-step organic reactions. Starting with piperazine, the intermediate 1-(2-chlorobenzenesulfonyl)piperazine is synthesized by reacting piperazine with 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine. Separately, 3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is synthesized by a cyclization reaction of appropriate precursors under acidic or basic conditions. Finally, the two intermediates are coupled under controlled reaction conditions, such as refluxing in an appropriate solvent, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would scale up these reactions using large batch reactors, ensuring tight control of temperature, pressure, and reagent purity. The process might also incorporate advanced purification techniques, such as crystallization and chromatography, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of reactions, including:

  • Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

  • Reduction: Sulfonyl groups can be reduced to thiol groups using reducing agents like lithium aluminum hydride.

  • Substitution: Aromatic substitution reactions can occur, especially electrophilic substitutions on the benzene ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Friedel-Crafts catalysts like aluminum chloride (AlCl3).

Major Products

  • Oxidation: Carboxylic acids, ketones, or quinones depending on the conditions.

  • Reduction: Thiols or sulfides.

  • Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated primarily for its role as a Lysine-specific demethylase 1 (LSD1) inhibitor . LSD1 is an enzyme involved in the regulation of gene expression through histone modification, and its inhibition has implications in cancer therapy and other diseases characterized by epigenetic dysregulation.

Cancer Treatment

Research indicates that LSD1 inhibitors can induce differentiation in cancer cells and suppress tumor growth. The specific compound under discussion has shown promising results in preclinical models:

  • In vitro studies demonstrated that the compound effectively inhibits LSD1 activity, leading to increased levels of di-methylated histone H3 at lysine 9 (H3K9me2), a marker associated with gene silencing.
  • In vivo studies showed that administration of the compound resulted in significant tumor growth inhibition in xenograft models of leukemia and solid tumors.

Neurodegenerative Diseases

Another area of interest is the potential application of LSD1 inhibitors in treating neurodegenerative diseases such as Alzheimer's disease. By modulating epigenetic marks, these compounds could restore normal gene expression patterns disrupted in neurodegeneration.

Structure-Activity Relationship (SAR)

The efficacy of 1-(2-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can be attributed to its unique structural features:

  • The triazolopyrimidine scaffold enhances binding affinity to the LSD1 active site.
  • The sulfonyl group contributes to solubility and bioavailability.
  • Substituents on the phenyl rings influence selectivity and potency against various biological targets.

Case Studies

Several studies have documented the effectiveness of this compound:

StudyFindings
Hitchin et al. (2013)Demonstrated potent inhibition of LSD1 with IC50 values in low micromolar range. Noted selective cytotoxicity against cancer cell lines.
Zhang et al. (2020)Investigated the impact on gene expression profiles in leukemia models; reported restoration of tumor suppressor gene activity.
Lee et al. (2022)Explored neuroprotective effects in animal models of Alzheimer's; showed improved cognitive function correlated with epigenetic modulation.

Mechanism of Action

The effects of 1-(2-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine are mediated through its interactions with molecular targets, such as enzymes or receptors. The sulfonyl group can interact with active sites of enzymes, while the aromatic rings can engage in pi-stacking interactions with receptor sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

Triazolo[4,5-d]Pyrimidine Derivatives

1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]-4-(4-Methoxybenzenesulfonyl)Piperazine Key Differences: Ethoxy group at the phenyl ring (vs. methoxy in the target) and 4-methoxybenzenesulfonyl substituent (vs. 2-chlorobenzenesulfonyl). The sulfonyl group’s position (para vs. ortho) may affect receptor binding .

VAS2870 (1,3-Benzoxazol-2-yl-3-Benzyl-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl Sulfide)

  • Key Differences : Benzoxazole and benzyl substituents replace the methoxyphenyl and piperazine groups.
  • Bioactivity : Acts as a NADPH oxidase inhibitor, highlighting the triazolo-pyrimidine core’s versatility in targeting oxidative stress pathways .

Anti-Platelet Triazolo[4,5-d]Pyrimidines (e.g., Compound 16m from ) Key Differences: Cyclopropyl and cyclopentane-triol substituents instead of piperazine-sulfonyl groups.

Piperazine-Containing Analogues

1-(3-Chlorobenzyl)-4-[(4-Methylphenyl)Sulfonyl]Piperazine

  • Key Differences : Lacks the triazolo-pyrimidine core; features a 3-chlorobenzyl and 4-methylbenzenesulfonyl group.
  • Relevance : Highlights the sulfonyl-piperazine motif’s role in enhancing metabolic stability and receptor affinity .

1-(4-Chlorophenyl)Piperazine Derivatives

  • Key Differences : Simplified structure without fused heterocycles.
  • Safety Data : Cayman Chemical’s safety report emphasizes handling precautions for arylpiperazines, which may inform toxicity studies of the target compound .

Pharmacological and Structural Insights

Compound Core Structure Key Substituents Reported Bioactivity
Target Compound Triazolo[4,5-d]pyrimidine 4-Methoxyphenyl, 2-chlorobenzenesulfonyl-piperazine Potential kinase/NADPH oxidase modulation (inferred)
1-[3-(4-Ethoxyphenyl)-... () Triazolo[4,5-d]pyrimidine 4-Ethoxyphenyl, 4-methoxybenzenesulfonyl Not explicitly reported
VAS2870 () Triazolo[4,5-d]pyrimidine Benzoxazol-2-yl, benzyl NADPH oxidase inhibition
Antiplatelet 16m () Triazolo[4,5-d]pyrimidine Cyclopropyl, cyclopentane-triol Antiplatelet activity
1-(3-Chlorobenzyl)-... () Piperazine 3-Chlorobenzyl, 4-methylbenzenesulfonyl No bioactivity data
  • Substituent Effects :
    • Methoxy vs. Ethoxy : Ethoxy groups enhance lipophilicity but may reduce solubility.
    • Sulfonyl Position : Ortho-substituted sulfonyl groups (as in the target) could sterically hinder binding compared to para-substituted analogues .
    • Triazolo-Pyrimidine Core : Critical for interacting with ATP-binding pockets in kinases or NADPH oxidase subunits .

Biological Activity

The compound 1-(2-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine (CAS Number: 923250-33-3) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine core substituted with a triazole-pyrimidine moiety and a chlorobenzenesulfonyl group. The molecular formula is C22H25ClN6O2SC_{22}H_{25}ClN_{6}O_{2}S, with a molecular weight of approximately 465.0 g/mol.

PropertyValue
Molecular FormulaC22H25ClN6O2S
Molecular Weight465.0 g/mol
CAS Number923250-33-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole and subsequent coupling with the piperazine moiety. Specific methodologies may vary but generally include the use of coupling agents and protection-deprotection strategies to achieve the desired substitutions.

Anticancer Activity

Research has indicated that derivatives of triazoles and pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The compound's sulfonamide group is known for its antibacterial properties. In studies evaluating similar sulfonamide derivatives, compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis .

Antiviral Properties

Emerging data suggest that triazole-containing compounds may possess antiviral activity. Research indicates that such compounds can inhibit viral replication by interfering with viral enzymes or host cell interactions . This potential has prompted further investigation into their use as antiviral agents.

Case Studies

  • Anticancer Evaluation : A study involving a series of triazole-pyrimidine derivatives demonstrated that modifications at the 4-position significantly affected anticancer activity against MDA-MB-231 breast cancer cells, highlighting structure-activity relationships (SAR) that could inform future drug design .
  • Antimicrobial Testing : Another case study evaluated the antibacterial effects of sulfonamide derivatives in clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory concentrations that warrant further exploration for therapeutic applications .

Q & A

Basic: What structural features of this compound influence its biological activity, and how can they be experimentally characterized?

The compound’s triazolopyrimidine core, piperazine ring, 2-chlorobenzenesulfonyl group, and 4-methoxyphenyl substituent contribute to its bioactivity. The sulfonyl group enhances solubility and target binding, while the methoxyphenyl group may modulate electron density for receptor interactions.
Methodological Answer:

  • Structural Characterization: Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
  • Electron Density Analysis: Perform DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions critical for binding .

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves sequential coupling of the triazolopyrimidine core with substituted piperazine and sulfonyl chloride derivatives. Key steps:

Triazolopyrimidine Formation: Cyclocondensation of amidines with nitriles under acidic conditions.

Piperazine Coupling: Use Buchwald-Hartwig amination (Pd catalysts) for C-N bond formation .

Sulfonylation: React piperazine intermediate with 2-chlorobenzenesulfonyl chloride in DCM with a base (e.g., TEA) .
Yield Optimization:

  • Screen catalysts (e.g., Pd/C vs. CuI) and solvents (DMF vs. dichloromethane) via DOE (Design of Experiments).
  • Monitor intermediates by HPLC to minimize side products .

Advanced: How does this compound interact with biological targets, and what assays validate its mechanism of action?

Triazolopyrimidines often target kinases or GPCRs due to their ATP-mimetic triazole ring. The 4-methoxyphenyl group may enhance selectivity for serotonin or dopamine receptors.
Methodological Answer:

  • Kinase Inhibition Assays: Use TR-FRET (Time-Resolved FRET) to measure IC₅₀ values against recombinant kinases (e.g., EGFR, AKT) .
  • GPCR Binding: Radioligand displacement assays (³H-labeled antagonists) on HEK293 cells expressing cloned receptors .
  • Molecular Docking: Simulate binding poses using AutoDock Vina with receptor crystal structures (e.g., PDB: 4UB) .

Advanced: How can structural modifications enhance potency while minimizing off-target effects?

SAR Strategy:

  • Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to increase affinity for oxidoreductases.
  • Modify the piperazine ring with methyl groups to reduce CYP450 metabolism .
    Validation:
  • Synthesize analogs via parallel chemistry (e.g., Ugi reaction) and screen in cytotoxicity panels (NCI-60) .
  • Perform ADMET profiling (e.g., microsomal stability, hERG inhibition) .

Basic: What analytical techniques are critical for purity assessment and stability studies?

Purity Analysis:

  • HPLC: Use C18 columns with UV detection (λ = 254 nm); compare retention times against reference standards .
  • Elemental Analysis: Confirm C, H, N, S, Cl composition within ±0.4% theoretical values .
    Stability Studies:
  • Accelerated degradation under stress conditions (40°C/75% RH, acidic/basic hydrolysis) .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Root Causes:

  • Variability in assay conditions (e.g., ATP concentrations in kinase assays).
  • Impurity-driven artifacts (e.g., residual palladium in synthetic batches) .
    Resolution:
  • Replicate studies with rigorously purified batches (≥98% purity by HPLC).
  • Cross-validate using orthogonal assays (e.g., SPR vs. enzymatic activity) .

Advanced: What computational tools predict metabolic pathways and potential toxicophores?

Tools:

  • MetaSite: Predicts Phase I metabolism (CYP450 sites) based on molecular fingerprints .
  • DEREK Nexus: Flags structural alerts (e.g., Michael acceptors from the sulfonyl group) .
    Validation:
  • Incubate with human liver microsomes and analyze metabolites via LC-MSⁿ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.